molecular formula C5H11ClF3NO B2549833 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride CAS No. 2109403-95-2

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride

Cat. No.: B2549833
CAS No.: 2109403-95-2
M. Wt: 193.59
InChI Key: SYUZOKZALHQWOV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.59 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 4,4,4-trifluoro-3-methoxybutan-2-one with ammonia or an amine under specific conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride include:

The uniqueness of this compound lies in its amine group, which imparts different chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4,4,4-trifluoro-3-methoxybutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-3(9)4(10-2)5(6,7)8;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLNTKTYYMFSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109403-95-2
Record name 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride
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